molecular formula C17H13F3N4OS B5557351 2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide

2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide

Cat. No. B5557351
M. Wt: 378.4 g/mol
InChI Key: AQEYLRUCMWZMNZ-ZVBGSRNCSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as 2-(1H-Benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide, typically involves multistep synthetic routes starting from basic heterocyclic scaffolds. These routes may include the formation of Schiff bases through the condensation of appropriate aldehydes with hydrazides, followed by cyclization reactions to introduce the benzimidazole core. For instance, Al-Omran and El-Khair (2016) reported the synthesis of novel derivatives of substituted 2-(benzothiazol-2'-ylthio)acetohydrazide, which could be relevant to the synthesis of similar benzimidazole compounds (Al-Omran & El-Khair, 2016).

Scientific Research Applications

Synthesis and Characterization

  • 2-(1H-Benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide and its derivatives have been explored extensively in the synthesis of new chemical compounds. Research shows the use of similar compounds in creating a variety of benzimidazole derivatives, which are then characterized using methods like IR, NMR, Mass spectrometry, and elemental analysis (Salahuddin et al., 2014).

Anticancer Properties

  • Some studies have focused on the anticancer properties of benzimidazole derivatives. Compounds synthesized using similar methods have shown activity against various cancer cell lines, including breast cancer cells (Salahuddin et al., 2014).

Antiviral Activity

  • Research has also been conducted on the antiviral potential of benzimidazole derivatives. Studies show that certain synthesized compounds have exhibited activity against Hepatitis C Virus (HCV), highlighting the importance of the substituent at position 2 of the benzimidazole for inhibition of HCV (B. G. Youssif et al., 2016).

Antimicrobial Activity

  • The antimicrobial properties of benzimidazole derivatives are another area of research. Some synthesized compounds have shown significant activity towards Gram-positive bacteria and fungi (K. F. Ansari & Chhagan Lal, 2009).

Anti-inflammatory and COX-2 Inhibitor Activity

  • There's research indicating the use of benzimidazole derivatives as anti-inflammatory agents and selective COX-2 inhibitors. Some compounds have demonstrated good-to-remarkable COX-2 inhibitory activity in vitro (Ankita Rathore et al., 2014).

Antifungal Activity

  • The synthesis of benzimidazole derivatives for antifungal activity is also a significant area of research. Some novel compounds have shown high activities against fungi like Botrytis cinerea and Sclerotinia sclerotiorum (Peizhi Zhang et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzimidazole derivatives are used as antifungal agents, where they inhibit the synthesis of beta-1,3-D-glucan, an essential component of the fungal cell wall .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4OS/c18-17(19,20)12-6-2-1-5-11(12)9-21-24-15(25)10-26-16-22-13-7-3-4-8-14(13)23-16/h1-9H,10H2,(H,22,23)(H,24,25)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEYLRUCMWZMNZ-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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